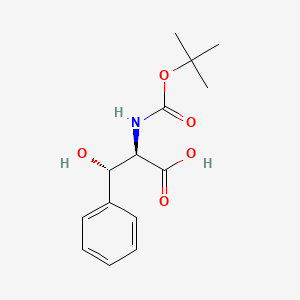

Boc-D-threo-3-phenylserine

Beschreibung

Significance within Non-Proteinogenic Amino Acid Chemistry

Non-proteinogenic amino acids are those not found among the 20 standard amino acids encoded by the genetic code. ontosight.ai These unique structural units are crucial for introducing conformational constraints, enhancing biological activity, and improving the pharmacokinetic properties of peptides and other bioactive molecules. Phenylserine (B13813050), the parent amino acid of the title compound, is a classic example of a non-proteinogenic amino acid, existing as a derivative of serine with a phenyl group attached to the beta-carbon. ontosight.ai

Boc-D-threo-3-phenylserine is particularly significant within this class for several reasons. The Boc protecting group facilitates its use in standard peptide synthesis protocols, allowing for the controlled and sequential assembly of peptide chains. chemimpex.comchemimpex.com The D-configuration is unnatural in most biological systems, which can impart resistance to enzymatic degradation when incorporated into a peptide, thereby increasing its in vivo half-life. Furthermore, the threo-stereochemistry and the phenyl side chain define a specific three-dimensional orientation that can be critical for precise molecular recognition and interaction with biological targets like enzymes or receptors. chemimpex.comnih.gov Its structure is instrumental in creating peptides and other compounds with enhanced stability and novel biological functions. chemimpex.comchemimpex.com

Historical Context of Phenylserine Research and its Derivatives

The study of phenylserine dates back to early explorations of amino acid chemistry. Phenylserine itself can be synthesized through methods like the aldol (B89426) reaction of glycine (B1666218) with benzaldehyde (B42025) under basic conditions. acs.org Early research focused on its basic chemical properties and potential biological roles, including its function as an inhibitor of enzymes like phenylalanine hydroxylase. ontosight.ai

The development of protecting group chemistry, particularly the introduction of the Boc group, was a major leap forward. This allowed chemists to selectively mask the reactive amino group of phenylserine, preventing unwanted side reactions and enabling its use as a building block in more complex syntheses. This led to the creation of derivatives like this compound. The ability to synthesize and isolate specific stereoisomers (D-threo, L-threo, D-erythro, L-erythro) of phenylserine and its derivatives has been a focus of synthetic organic chemistry, employing techniques from chemo-enzymatic resolutions to asymmetric synthesis. nih.govresearchgate.net The demand for enantiomerically pure phenylserine derivatives surged with the discovery of their utility in the synthesis of high-value, complex molecules, most notably the anticancer drug Taxol. google.com

Fundamental Role as a Synthetic Building Block

This compound serves as a cornerstone chiral synthon for a variety of complex and biologically important molecules. Its bifunctional nature, possessing both a protected amine and a hydroxyl group, along with two stereocenters, makes it a versatile starting material.

One of its most prominent applications is in the semi-synthesis of the anticancer agent paclitaxel (B517696) (Taxol®). The C-13 side chain of Taxol, N-benzoyl-(2R,3S)-3-phenylisoserine, is crucial for its biological activity. researchgate.netgoogle.com this compound is a key precursor for creating this vital side chain, which is then attached to the baccatin (B15129273) III core, a more readily available natural product. vt.edunih.gov

Beyond Taxol, this compound and its parent amino acid are used in the synthesis of other significant compounds. It is a building block for creating β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. organic-chemistry.orgnih.gov It has also been incorporated into the synthesis of lysobactin (B38166), a cyclic depsipeptide antibiotic with potent activity against Gram-positive bacteria, and novel tetramate derivatives with antibacterial properties. acs.orgnih.govrsc.org The compound's utility extends to general peptide synthesis, where its inclusion can introduce specific structural features to modulate the biological activity of the resulting peptide. chemimpex.comchemimpex.com

Data Tables

Table 1: Physicochemical Properties of DL-threo-Phenylserine

| Property | Value |

|---|---|

| CAS Number | 69-96-5 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Melting Point | 202-208 °C (decomposes) |

| Boiling Point | 483.1 °C at 760 mmHg |

| Density | 1.335 g/cm³ |

Data sourced from LookChem. lookchem.com Note: These properties are for the racemic DL-threo form, the parent amino acid of this compound.

| Specialized Peptides | Custom therapeutic peptides | Used to introduce specific stereochemistry and a bulky phenyl group, enhancing stability against enzymatic degradation and modulating receptor binding. chemimpex.comchemimpex.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUVMOXNPGTBK-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc D Threo 3 Phenylserine

Stereoselective Synthesis Strategies

The creation of the two chiral centers in the desired threo configuration is the primary challenge in synthesizing 3-phenylserine (B7821846) derivatives. Various strategies have been developed to control the stereochemical outcome of the reaction.

Diastereoselective Approaches to threo-Phenylserine Scaffolds

Diastereoselective synthesis aims to preferentially form one diastereomer over others. A common approach involves the aldol (B89426) reaction of glycine (B1666218) with benzaldehyde (B42025). acs.orgnih.gov This reaction can be driven towards the threo isomer under basic conditions, where the formation of a condensation cake is believed to play a role in directing the diastereoselectivity. acs.org For instance, reacting glycine with two equivalents of benzaldehyde under alkaline conditions proceeds through an imine intermediate, which then undergoes an aldol reaction to form the β-aryl serine. acs.orgnih.gov

Another diastereoselective method involves the transformation of a starting material with pre-existing chirality. For example, a chiral aziridine (B145994) can be used as a precursor. Ring-opening of a properly protected trans-aziridine with a nucleophile can lead to the formation of the erythro-3-phenylserine derivative. doi.org Conversely, starting with a different chiral precursor and utilizing SN2 displacement of a mesylate can yield the threo-3-phenylcysteine derivative, which shares a similar stereochemical challenge. doi.org

Enantioselective Synthesis Pathways

Enantioselective synthesis focuses on producing a single enantiomer, such as the D-isomer of threo-3-phenylserine. One strategy involves the use of chiral auxiliaries. For example, an asymmetric aldol addition of an N-acetyloxazolidinone with benzaldehyde can achieve high diastereoselectivity, leading to a precursor for the desired amino acid. doi.org The use of chiral catalysts is another powerful approach to obtain enantiomerically pure compounds. doi.org

Enantioselective synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS), a related compound, has been achieved through NaIO4-mediated asymmetric bromohydroxylation of an α,β-unsaturated carboxamide derived from (R)-phenylalanine. ncl.res.in This highlights how stereochemistry can be controlled through the careful selection of reagents and starting materials. Furthermore, the four diastereoisomers of 3-phenylserine (L- and D-threo, and L- and D-erythro) have been obtained through methods like recrystallization of diastereomeric tripeptides and Mitsunobu reactions. nih.gov

Chemoenzymatic Synthetic Protocols Utilizing Aldolases

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. Aldolases, particularly threonine aldolases (TAs), are highly effective biocatalysts for the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids. nih.gov These pyridoxal-5-phosphate-dependent enzymes catalyze the C-C bond formation between glycine and an aldehyde, creating two new stereocenters. nih.gov

L-threonine aldolase (B8822740) (LTA) has been a focus of research for producing L-threo-phenylserine derivatives. researchgate.net However, wild-type enzymes often exhibit moderate diastereoselectivity. researchgate.net To address this, directed evolution techniques, such as combinatorial active-site saturation testing (CAST) and iterative saturation mutagenesis (ISM), have been employed to engineer LTAs with improved diastereoselectivity. researchgate.net For example, a variant, RS1, was developed with a dramatically improved preference for the synthesis of L-syn-3-[4-(methylsulfonyl)phenylserine], achieving a diastereomeric excess (de) value of 99.5%. acs.org

Multi-enzyme cascade reactions offer a green and efficient approach. jiangnan.edu.cn A system comprising L-threonine transaldolase (PmLTTA), carboxylic acid reductase, alcohol dehydrogenase, and glucose dehydrogenase has been constructed to produce L-threo-phenylserine from benzoic acid with a de value of 95.3%. jiangnan.edu.cn Similarly, a two-enzyme cascade with ω-transaminase and L-threonine aldolase has been used to synthesize 3-phenylserine from benzylamine, achieving over 54% yield. researchgate.net

| Enzyme System | Substrates | Product | Diastereomeric Excess (de) | Conversion/Yield | Reference |

| Engineered L-Threonine Aldolase (RS1) | Glycine, 4-(methylsulfonyl)benzaldehyde | L-syn-3-[4-(methylsulfonyl)phenylserine] | 99.5% | 73.2% conv | acs.org |

| Multi-enzyme Cascade (PmLTTA, etc.) | Benzoic acid, Glycine | L-threo-phenylserine | 95.3% | 57.1% conv | jiangnan.edu.cn |

| Two-enzyme Cascade (ω-TA, L-ThA) | Benzylamine, Glyoxylic acid, Glycine | 3-Phenylserine | Not specified | >54% yield | researchgate.net |

Multi-Component Reactions for Phenylserine (B13813050) Derivatization

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. organic-chemistry.orgfrontiersin.orgbeilstein-journals.orgpreprints.org This approach offers advantages such as atom economy, reduced reaction steps, and the potential for creating diverse molecular libraries. frontiersin.orgpreprints.org

While direct MCRs for the synthesis of the core phenylserine structure are less common, they are extensively used for its derivatization. For instance, the Ugi and Petasis reactions are popular MCR strategies for modifying peptides. researchgate.net The Ugi four-component reaction, in particular, is a versatile tool for creating peptidomimetics. organic-chemistry.org These reactions can be used to introduce conformational constraints and diverse functional groups into peptide sequences containing phenylserine or its derivatives. researchgate.net The development of MCRs aligns with the principles of green chemistry by minimizing waste and improving efficiency. frontiersin.org

Protecting Group Chemistry in Boc-D-threo-3-phenylserine Synthesis

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. The Boc group is a cornerstone of this strategy, particularly in peptide synthesis.

Boc-Protection Strategies and Reactivity

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. total-synthesis.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. total-synthesis.comorganic-chemistry.org The Boc group is stable under basic conditions and to many nucleophiles, making it orthogonal to other common protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenation). total-synthesis.com

Orthogonal Protecting Group Schemes

Orthogonal protecting group strategies are crucial in the synthesis of complex molecules like peptide analogs, where multiple reactive functional groups require independent protection and deprotection. organic-chemistry.org In the context of this compound, the Boc (tert-butyloxycarbonyl) group protects the amine, while other functional groups, such as the hydroxyl and carboxylic acid moieties, can be protected with groups that are removable under different conditions.

A common orthogonal partner to the acid-labile Boc group is the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. organic-chemistry.orgethz.ch For instance, if the carboxylic acid of this compound were protected as a benzyl (B1604629) (Bzl) ester, and a separate part of the molecule contained an Fmoc-protected amine, the Fmoc group could be selectively removed with a base like piperidine (B6355638) without affecting the Boc or Bzl groups. nih.govpeptide.com This allows for sequential modifications at different sites.

Another example involves the use of silyl (B83357) ethers to protect the hydroxyl group. The stability of trialkylsilyl ethers to acidic hydrolysis increases with the steric bulk of the alkyl groups. ethz.ch This allows for a tiered deprotection strategy. For example, a trimethylsilyl (B98337) (TMS) ether is significantly more acid-labile than a tert-butyldimethylsilyl (TBDMS) ether, which is in turn more labile than a triisopropylsilyl (TIPS) ether. ethz.ch This differential stability can be exploited in conjunction with the Boc group, which is also removed under acidic conditions, but the specific conditions can be tuned for selectivity. researchgate.net

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and the related ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups offer another layer of orthogonality. These groups are stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, but they can be selectively cleaved using hydrazine. This three-dimensional orthogonality (acid-labile, base-labile, and hydrazine-labile) is a powerful tool in complex synthesis.

Table 1: Examples of Orthogonal Protecting Group Schemes

| Amine Protection | Hydroxyl Protection | Carboxyl Protection | Deprotection Condition for Amine | Orthogonality |

| Boc | Benzyl (Bzl) | Methyl (Me) | Acid (e.g., TFA) | Boc/Fmoc, Boc/Dde |

| Boc | tert-Butyldimethylsilyl (TBDMS) | Allyl (All) | Acid (e.g., TFA) | Boc/Allyl |

| Boc | Trityl (Trt) | Benzyl (Bzl) | Acid (e.g., TFA) | Boc/Fmoc |

Deprotection Methodologies and Considerations

The removal of the Boc protecting group from the amine of this compound is a critical step in many synthetic sequences. The most common method for Boc deprotection is treatment with a strong acid. fishersci.co.uk

Trifluoroacetic acid (TFA), either neat or as a solution in a solvent like dichloromethane (B109758) (DCM), is widely used for this purpose. commonorganicchemistry.com The reaction is typically fast and occurs at room temperature. fishersci.co.ukcommonorganicchemistry.com Another common reagent is a solution of hydrogen chloride (HCl) in an organic solvent, such as dioxane or ethyl acetate. researchgate.netfishersci.co.uk A 4 M solution of HCl in dioxane is effective for the selective removal of Nα-Boc groups in the presence of tert-butyl esters and ethers. researchgate.net

While acidic deprotection is efficient, the choice of acid and reaction conditions must be carefully considered to avoid unwanted side reactions, especially if other acid-sensitive protecting groups are present in the molecule. peptide.com For instance, while Nα-Boc groups can be selectively removed in the presence of tert-butyl esters, prolonged exposure or stronger acidic conditions can lead to the cleavage of the ester as well. researchgate.net

Alternative, milder methods for Boc deprotection have been developed for substrates that are sensitive to strong acids. These include the use of Lewis acids such as zinc bromide (ZnBr2) or trimethylsilyl iodide (TMSI). fishersci.co.ukgoogle.com These methods can offer greater selectivity but may require longer reaction times. fishersci.co.uk Thermolytic cleavage at high temperatures is another possibility, though it is generally too harsh for complex molecules. google.com

Table 2: Common Reagents for Boc Deprotection

| Reagent | Solvent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-2 hours | Very common, efficient. commonorganicchemistry.com |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Room temperature, 30 min - 5 hours | Good selectivity for Nα-Boc over t-butyl esters. researchgate.net |

| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Room temperature, 12-24 hours | Milder Lewis acid condition. fishersci.co.uk |

| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room temperature, 12-24 hours | Milder, useful for acid-labile compounds. fishersci.co.uk |

Derivatization and Functionalization of the Phenylserine Core

The this compound scaffold is a valuable starting point for the synthesis of a wide array of more complex molecules. Its three key functional groups—the Boc-protected amine, the hydroxyl group, and the carboxylic acid—along with the phenyl ring, provide multiple handles for modification.

Side Chain Modifications and Substitutions

The phenyl ring of this compound is amenable to various modifications, which can significantly alter the properties of the resulting molecule. Electrophilic aromatic substitution reactions can introduce a range of substituents onto the ring. For example, auristatin peptide analogs have been developed with modifications on the C-terminal phenylalanine residue side chain, demonstrating the impact of such changes. google.com

Furthermore, the hydroxyl group can be a site for substitution reactions. After converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate, it can be displaced by various nucleophiles. doi.org For example, displacement with thiolacetic acid can lead to the formation of a 3-phenylcysteine derivative. doi.org

Formation of Cyclic Structures and Scaffolds (e.g., Oxazolidines, Tetramates)

The 1,2-amino alcohol functionality of phenylserine derivatives is a key structural motif for the synthesis of various heterocyclic systems. Condensation of a phenylserine ester with an aldehyde or ketone, such as benzaldehyde dimethylacetal, can yield an oxazolidine (B1195125). doi.orgresearchgate.net These oxazolidines can serve as intermediates for further transformations.

A notable application of threo-phenylserine-derived oxazolidines is in the synthesis of bicyclic tetramates. researchgate.netacs.org Through a sequence involving N-acylation followed by a Dieckmann cyclization, complex bicyclic systems can be constructed. researchgate.netresearchgate.net The stereochemistry of the starting phenylserine and the substituents on the oxazolidine ring can influence the stereochemical outcome of the cyclization. researchgate.net These tetramate structures have shown potential as antibacterial agents. researchgate.net

Preparation of Precursors for Complex Molecular Architectures

This compound and its derivatives are valuable precursors for the synthesis of complex natural products and peptidomimetics. The ability to selectively deprotect and modify the different functional groups allows for its incorporation into larger peptide chains using solid-phase peptide synthesis (SPPS). nih.govpeptide.com

For instance, after deprotection of the Boc group, the resulting free amine can be coupled with another amino acid. The hydroxyl group can be used as a handle for glycosylation or other modifications. The phenylserine unit is found in several biologically active compounds, and synthetic access through derivatives like this compound is therefore of high importance. For example, modifications of the C-terminal phenylalanine side chain in auristatin analogs have been explored to improve their properties. google.com The conversion of phenylserine derivatives to other amino acids, such as phenylalanine through hydrogenolysis, further expands its utility. epo.org

Stereochemical Analysis and Structural Elucidation of Boc D Threo 3 Phenylserine and Its Derivatives

Absolute Configuration Determination Methodologies

Determining the absolute spatial arrangement of the stereocenters (Cα and Cβ) is critical. Methodologies providing unambiguous stereochemical assignment are therefore essential.

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of molecular structure, including both relative and absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the electron density can be generated, revealing the precise positions of atoms and their connectivity.

For phenylserine (B13813050) derivatives, X-ray crystallography has been instrumental in confirming stereochemical assignments. For instance, the threo relative configuration of a phenylserine derivative was unequivocally assigned after its crystals, suitable for X-ray analysis, were obtained. rsc.org Similarly, the stereochemistry of related complex structures, such as bicyclic tetramates derived from phenylserines, has been confirmed by single-crystal X-ray diffraction, which provides definitive proof of the relative arrangement of stereocenters established during synthesis. acs.orgresearchgate.net In cases where a new synthetic route is developed, such as for Boc-protected allo-phenylserine, X-ray crystallography serves as the gold standard for confirming the allo configuration. rsc.orgrsc.org The process involves growing a suitable crystal, collecting diffraction data using an X-ray source, and solving the structure to build a 3D model. google.com

Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are vital for investigating the conformational properties of chiral molecules like Boc-D-threo-3-phenylserine, especially when incorporated into peptides. ECD measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the three-dimensional structure of the molecule.

X-ray Crystallography for Stereochemical Assignment

Relative Stereochemistry and Diastereomeric Ratio Assessment

Distinguishing between diastereomers (threo and erythro) and quantifying their ratio in a mixture is a common challenge in the synthesis of phenylserine derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative stereochemistry of diastereomers in solution. By analyzing the chemical shifts, coupling constants (J-values), and through-space interactions (Nuclear Overhauser Effect, NOE), one can differentiate between threo and erythro isomers. wordpress.com

In the case of phenylserine derivatives, ¹H NMR is particularly informative. The relative stereochemistry can often be assigned by comparing the NMR data to known literature values. acs.org A common strategy involves converting the phenylserine derivative into a more rigid cyclic structure, such as an oxazolidinone, which locks the relative stereochemistry and results in more distinct and interpretable NMR spectra. acs.org The coupling constants between the α- and β-protons (Jα,β) can also be indicative of the threo or erythro configuration. collectionscanada.gc.ca Furthermore, two-dimensional NMR techniques like NOESY can be used to identify protons that are close in space, providing direct evidence for the relative configuration of the stereocenters. acs.org

The following table summarizes typical ¹H NMR data used to distinguish between threo and erythro isomers of 3-phenylserine (B7821846). Note that the threo isomer is (2S,3R) or (2R,3S), while the erythro isomer is (2S,3S) or (2R,3R).

| Proton | threo Isomer (in D₂O) collectionscanada.gc.ca | erythro Isomer (in D₂O) collectionscanada.gc.ca | Comment |

| β-CH | 5.25 ppm (d, J=4.0Hz) | 5.31 ppm (d, J=4.0Hz) | The chemical shift of the proton attached to the hydroxyl-bearing carbon can differ between diastereomers. |

| α-CH | 4.08 ppm (d, J=4.0Hz) | 3.99 ppm (d, J=4.0Hz) | The chemical shift of the proton on the α-carbon also shows a distinct difference. |

This table is interactive. The data represents typical values and may vary based on solvent and specific derivative.

Controlling the stereochemical outcome of a reaction to produce the desired threo diastereomer selectively is a key aspect of synthesis. Various strategies have been developed to achieve high diastereoselectivity.

Chemical methods often rely on stereoselective reactions such as aldol (B89426) additions. An asymmetric aldol addition reaction has been used as a key step to produce a precursor that leads to N-Boc protected threo-3-phenylserine. doi.org Another approach involves an aldol-like reaction between glycine (B1666218) and a benzaldehyde (B42025) under alkaline conditions, where the physical formation of a "condensation cake" during the reaction was found to be crucial for driving the diastereoselectivity towards the threo product. acs.org Grignard additions to optically pure serine aldehyde equivalents have also been shown to produce threo β-hydroxy amino acids with high selectivity. acs.org

Biocatalysis offers a highly specific alternative. Engineered enzymes, particularly L-threonine aldolases (LTA), have been developed for the diastereoselective synthesis of β-hydroxy-α-amino acids. Through directed evolution, LTA variants have been created that show a dramatically improved preference for synthesizing the syn (equivalent to threo in this context) isomer of various L-phenylserine derivatives, achieving high diastereomeric excess (de). acs.orgnih.gov

| Method | Reactants | Selectivity Outcome | Reference |

| Aldol-like Reaction | Glycine + Benzaldehyde | 3:2 mixture of diastereomers (threo favored) | acs.org |

| Grignard Addition | Grignard reagent + Serine aldehyde equivalent | High diastereoselectivity (84−96% de) for threo adduct | acs.org |

| Enzymatic Aldol Condensation | Glycine + Substituted Benzaldehydes | >99% de (syn) for several derivatives | acs.org |

| Asymmetric Aldol Addition | N-(isothiocyanoacetyl)oxazolidinone + Benzaldehyde | Leads to N-Boc protected threo-3-phenylserine | doi.org |

This is an interactive table summarizing different synthetic approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Conformational Analysis and Molecular Modeling

Understanding the conformational landscape of this compound—the range of shapes it can adopt by rotation around its single bonds—is essential for predicting its interactions and properties. Molecular modeling and computational chemistry provide powerful insights into these conformational preferences.

Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to explore the potential energy surface of the molecule. unibo.itnih.gov These studies can identify the most stable conformers in different environments (e.g., gas phase or in solution) and analyze the intramolecular interactions, such as hydrogen bonds, that stabilize them. nih.gov For example, computational analysis of a related dipeptide revealed that the most stable conformer adopts a β-turn structure. nih.gov

For phenylserine derivatives, molecular mechanics calculations can be used to determine the relative populations of different side-chain rotamers (conformations around the Cα-Cβ bond) as a function of the peptide backbone conformation. rsc.org This analysis reveals which side-chain orientations are most probable, which is critical for understanding how the molecule will present its functional groups for interaction with other molecules, such as biological receptors. The results from these calculations can be correlated with experimental data, for instance, by comparing calculated and measured NMR coupling constants, which are sensitive to dihedral angles. rsc.org

| Backbone Conformation | Rotamer g- Population (%) | Rotamer t Population (%) | Rotamer g+ Population (%) |

| A | 10 | 80 | 10 |

| C | 85 | 15 | 0 |

| D | 33 | 33 | 34 |

| E | 40 | 50 | 10 |

| F | 90 | 10 | 0 |

This interactive table shows the calculated relative side chain rotamer populations for a model threo-phenylserine derivative as a function of different backbone conformations (A, C, D, E, F), based on data from molecular mechanics calculations. rsc.org

Applications of Boc D Threo 3 Phenylserine in Advanced Peptide and Peptidomimetic Research

Incorporation into Peptide Sequences via Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methods

Boc-D-threo-3-phenylserine is readily incorporated into peptide chains using both established solid-phase and solution-phase synthesis techniques. The choice between these methods often depends on the specific requirements of the target peptide, such as length and complexity.

In Solid-Phase Peptide Synthesis (SPPS) , the peptide is assembled stepwise while anchored to an insoluble polymer support. bachem.com The Boc protecting group is a cornerstone of one of the two major SPPS strategies, where it serves as a temporary Nα-protecting group. beilstein-journals.org This group is acid-labile and can be removed with moderate acids like trifluoroacetic acid (TFA), allowing for the sequential addition of the next amino acid in the sequence. beilstein-journals.orgpeptide.com Research has demonstrated the successful immobilization of protected D-threo-β-phenylserine onto resin supports for standard SPPS protocols. google.comgoogle.com For instance, in the synthesis of lysobactin (B38166), a complex cyclic depsipeptide, Fmoc-protected threo-phenylserine was utilized as a building block in an Fmoc/tBu-based SPPS strategy. nih.gov This highlights the adaptability of the phenylserine (B13813050) core to different protecting group strategies in SPPS.

Solution-Phase Peptide Synthesis (SolPPS) , while older than SPPS, remains essential for certain peptides, particularly those with structures not amenable to solid-phase techniques. nih.gov In this method, all reactions occur in a homogeneous solution. mdpi.com this compound and its derivatives have been successfully used in solution-phase methods. One example involves the synthesis of Boc-Met-DL-threo-β-phenylserine where Boc-Met-OH was activated and coupled with DL-threo-β-phenylserine in solution. nih.gov This approach is often used for fragment condensation, where smaller peptide segments are synthesized in solution and then joined to form a larger peptide. nih.gov

The following table summarizes the key features of incorporating this compound using these two primary synthesis methods.

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (SolPPS) |

| Principle | Stepwise assembly on an insoluble resin support. bachem.com | Reactions occur in a homogeneous solution. mdpi.com |

| Role of Boc Group | Temporary Nα-protecting group, removed by acid (e.g., TFA). beilstein-journals.orgpeptide.com | Nα-protection, often used in fragment synthesis. nih.govnih.gov |

| Purification | Simplified, as excess reagents are washed away by filtration. bachem.com | Requires purification (e.g., extraction, chromatography) after each step. |

| Example Use | Used in the synthesis of lysobactin analogs. nih.gov | Synthesis of dipeptides like Boc-Met-DL-threo-β-phenylserine. nih.gov |

Design and Synthesis of Modified Peptides

The incorporation of this compound into peptide sequences allows for significant structural and functional modifications, leading to peptides with tailored properties.

The structure of a peptide is intimately linked to its biological function. Introducing conformational constraints can lock a peptide into its bioactive shape, potentially increasing its potency and selectivity. The β-hydroxy-α-amino acid structure of threo-phenylserine is particularly effective for this purpose. google.comgoogle.com Its incorporation can restrict the rotational freedom of the peptide backbone and the amino acid side chain. google.comgoogle.com In one study, the threo-β-phenylserine residue was shown to help maintain an extended β-sheet structure in a peptidomimetic sequence. nih.govacs.org Furthermore, reacting the β-hydroxyl and α-amino groups of adjacent threo-phenylserine residues can create highly rigid cyclic structures, such as consecutive oxazolidinone (Oxd) rings, which severely restrict the peptide's conformational flexibility. unibo.itresearchgate.net

β-turns are secondary structures where the peptide chain reverses its direction. They are common in proteins and are often involved in molecular recognition events. unibo.it Consequently, small molecules that can mimic or induce β-turns are of great interest in drug design. unibo.itresearchgate.net

Research has shown that peptides containing threo-phenylserine can be converted into potent β-turn inducers. In a notable study, tetrapeptides containing a threo-phenylserine residue were cyclized in a single step to form structures containing an oxazolidin-2-one (Oxd) ring. unibo.itresearchgate.net This Oxd ring acts as a "pseudo-proline" residue, and the resulting constrained dipeptide unit forces the peptide backbone to adopt a distinct turn structure. Depending on the stereochemistry of the adjacent residues, these modifications can induce well-defined type I or type II β-turns, effectively controlling the ϕ and ψ dihedral angles of the backbone. unibo.itresearchgate.net

| Precursor Peptide Motif | Resulting Structure | Induced Conformation | Reference |

| L-Thr - L-PhSer | Oxd - Oxd | Extended | unibo.it, researchgate.net |

| L-Thr - D-PhSer | Oxd - D-Oxd | Type II β-Turn | unibo.it, researchgate.net |

| ΔAbu - L-PhSer | ΔAbu - Oxd | Type I β-Turn | unibo.it, researchgate.net |

(Oxd = oxazolidin-2-one, ΔAbu = 2,3-dehydro-2-aminobutyric acid, PhSer = phenylserine)

A major challenge in developing peptide-based therapeutics is their poor stability against degradation by proteases. nih.gov Introducing non-proteinogenic amino acids like D-threo-3-phenylserine is a common strategy to enhance stability. nih.gov The unique structure can hinder recognition by proteases, thereby increasing the peptide's half-life in biological systems.

The presence of D-threo-3-phenylserine can also be critical for bioactivity. In the synthesis of analogs of the antibiotic lysobactin, replacing the natural threo-phenylserine residue with threonine resulted in a significant drop in activity. nih.gov The minimum inhibitory concentration (MIC) against Bacillus subtilis increased from 0.06 µg/mL for the natural product to 2 µg/mL for the threonine-containing analog, demonstrating the importance of the phenylserine residue for the compound's antibacterial potency. nih.gov The unique structure of this compound allows for the creation of peptides with enhanced stability and bioactivity, making it a valuable building block in the development of therapeutic agents. chemimpex.comchemimpex.com

Creation of β-Turn Inducers and Mimetics

Development of Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but are built from non-peptide scaffolds. This approach aims to overcome the limitations of natural peptides, such as poor stability and bioavailability. This compound is a versatile starting material for creating such scaffolds.

As mentioned previously, the intramolecular cyclization of threo-phenylserine residues within a peptide can yield oxazolidin-2-one (Oxd) rings. unibo.it These Oxd rings are considered proline analogues, or "pseudo-Pro" residues, and serve as powerful peptidomimetic elements that introduce rigid, predictable conformations into a sequence. unibo.itresearchgate.net By strategically placing threo-phenylserine in a sequence, researchers can generate highly constrained scaffolds that present side chains in a specific three-dimensional arrangement, ideal for mimicking the binding epitopes of proteins. unibo.it In other research, threo-β-phenylserine was incorporated into a highly modular peptidomimetic scaffold designed to antagonize heterochromatin protein 1 (HP1) family proteins, demonstrating its utility in creating complex, non-natural molecular architectures. nih.govacs.org

Role in Non-Ribosomal Peptide Synthesis (NRPS) Analog Research

Non-ribosomal peptides (NRPs) are a class of natural products synthesized by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs), not by the ribosome. uzh.chnih.gov These compounds often possess potent biological activities and include many important drugs, such as antibiotics and immunosuppressants. nih.govnih.gov A key feature of NRPSs is their ability to incorporate a wide variety of non-proteinogenic amino acids into the final peptide structure. uzh.chnih.gov

Research into NRPs often involves the chemical synthesis of natural products and their analogs to confirm structures, study mechanisms of action, and develop new therapeutic agents. This compound is relevant in this context as threo-phenylserine is a component of some natural NRPs. A prime example is the cyclic depsipeptide antibiotic lysobactin (also known as katanosin B). nih.gov The total synthesis of lysobactin and its analogs has been achieved using SPPS, where Fmoc-threo-phenylserine was a key building block. nih.gov This synthetic work not only confirmed the structure of the natural product but also allowed for the creation of analogs to probe structure-activity relationships, illustrating how building blocks like this compound are essential tools for advancing research on medically relevant non-ribosomal peptides. nih.govnih.gov

Investigation of Biological Mechanisms and Biochemical Interactions Via Boc D Threo 3 Phenylserine Derivatives

Structure-Activity Relationship (SAR) Studies in Designed Chemical Libraries

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. By systematically altering the structure of Boc-D-threo-3-phenylserine and observing the corresponding changes in biological effect, researchers can identify key functional groups and structural motifs responsible for activity.

A notable example involves the synthesis of a library of tetramate derivatives from threo-phenylserines. acs.orgresearchgate.net An efficient aldol-like reaction of glycine (B1666218) with substituted benzaldehydes under alkaline conditions provides access to a range of β-aryl serines. acs.orgresearchgate.net These intermediates are then used to construct bicyclic tetramates. acs.orgresearchgate.net Some compounds within this library have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. acs.orgresearchgate.net Cheminformatic analysis of these active compounds revealed that they occupy a specific region of chemical space, distinct from known antibiotics, highlighting the novelty of the scaffold. researchgate.net

In a different approach, the C-terminal phenylalanine residue of the auristatin analog MMAF was modified using D,L-threo-3-phenylserine, leading to novel antibody-drug conjugates (ADCs). google.com This structural modification imparted unexpected and beneficial properties to the resulting free drug and ADC, underscoring the value of exploring non-canonical amino acids in drug design. google.com

Furthermore, the synthesis of peptidomimetics containing threo-β-phenylserine has been explored to probe protein-protein interactions. nih.gov For instance, the incorporation of threo-β-phenylserine into peptidomimetic antagonists for Heterochromatin Protein 1 (HP1) family proteins was investigated. nih.gov While no significant increase in affinity was observed from the added polarity, there was a distinct conformational preference for the threo-β-phenylserine residue, which is believed to maintain the extended β-sheet structure of the peptidomimetic sequence. nih.gov

The table below summarizes key derivatives and their relevance in SAR studies.

| Compound/Derivative Class | Key Structural Modification | Application in SAR Studies | Reference |

| Bicyclic Tetramates | Derived from threo-arylserines via Dieckmann cyclization of oxazolidines. | Investigating antibacterial activity against Gram-positive bacteria. | acs.orgresearchgate.net |

| Auristatin Analogs | Modification of the C-terminal phenylalanine with D,L-threo-3-phenylserine. | Development of novel antibody-drug conjugates (ADCs) with improved properties. | google.com |

| Peptidomimetic Antagonists | Incorporation of threo-β-phenylserine into the peptide sequence. | Probing the conformational requirements for binding to Heterochromatin Protein 1 (HP1). | nih.gov |

Mechanistic Studies of Interactions with Biological Macromolecules (e.g., enzymes, receptors)

Derivatives of this compound serve as valuable tools for elucidating the mechanisms of interaction with biological macromolecules like enzymes and receptors.

A novel phenylserine (B13813050) dehydratase from Pseudomonas pickettii PS22, which catalyzes the deamination of L-threo-3-phenylserine to phenylpyruvate and ammonia, has been purified and characterized. nih.gov This enzyme shows high specificity for L-threo-3-phenylserine, with a Km of 0.21 mM, and is inert towards L-erythro-3-phenylserine, L-threonine, and L-serine. nih.gov The study of this enzyme provides insight into the metabolic pathways involving phenylserine and the specific recognition of the threo configuration by the enzyme's active site. nih.gov The isolated tryptic phosphopyridoxyl peptide contained a consensus amino acid sequence for pyridoxal (B1214274) 5'-phosphate-binding, typical of amino acid dehydratases. nih.gov

In the context of peptide-protein interactions, the synthesis of a lysobactin (B38166) analog where threo-phenylserine was replaced by threonine was performed to investigate the role of cation-π interactions. nih.gov The natural product, lysobactin, contains threo-phenylserine. nih.gov The substitution with threonine, which eliminates the possibility of a cation-π interaction, resulted in a distinct conformational change and a significant decrease in antibacterial activity against Bacillus subtilis. nih.gov This finding suggests that the phenyl group of the threo-phenylserine residue is crucial for the biological activity of lysobactin, likely through stabilizing the bioactive conformation via a cation-π interaction. nih.gov

The development of a new enzymatic resolution process for producing L-threo-3-[4-(methylthio)phenylserine] (MTPS), an intermediate for antibiotics like florfenicol (B1672845) and thiamphenicol, utilizes a recombinant low-specificity D-threonine aldolase (B8822740). nih.gov This enzyme can efficiently resolve chemically synthesized DL-threo-MTPS, demonstrating stereospecificity that is valuable for industrial applications. nih.gov

The following table details specific examples of these mechanistic studies.

| Derivative/System | Biological Macromolecule | Key Finding | Reference |

| L-threo-3-phenylserine | Phenylserine dehydratase | Enzyme exhibits high specificity for the L-threo isomer, indicating precise molecular recognition in the active site. | nih.gov |

| Lysobactin analog (Threonine substitution) | Bacterial membrane components | The phenyl group of threo-phenylserine is critical for antibacterial activity, likely through a cation-π interaction. | nih.gov |

| DL-threo-3-[4-(methylthio)phenylserine] | Recombinant D-threonine aldolase | The enzyme stereospecifically resolves the DL-mixture, enabling the production of the L-threo isomer. | nih.gov |

Elucidation of Molecular Recognition Events

Understanding how molecules recognize each other is a central theme in chemistry and biology. This compound derivatives have been employed to dissect the subtleties of molecular recognition.

The synthesis of tetrapeptides containing threo-phenylserine (PhSer) has been used to create constrained conformations that mimic β-turns. unibo.it By reacting tetrapeptides containing Thr or PhSer at specific positions with bis(succinimidyl)carbonate, researchers can generate sequences with oxazolidin-2-one (Oxd) or 2,3-dehydro-2-aminobutyric acid (ΔAbu) residues. unibo.it These modifications result in highly constrained structures that can adopt specific turn conformations, such as type I or II β-turns. unibo.it This approach provides a powerful tool for creating scaffolds that can mimic or disrupt protein-protein interactions mediated by β-turns. unibo.it

Utility in Biosynthetic Pathway Probes

Probing biosynthetic pathways often requires the use of specifically labeled or modified precursors that can be incorporated by cellular machinery. While direct studies utilizing this compound as a biosynthetic probe are not extensively documented in the provided search results, the enzymatic reactions involving its derivatives point to its potential in this area.

For example, the characterization of phenylserine dehydratase, which acts on L-threo-3-phenylserine, provides a potential enzymatic tool for developing assays or probes for metabolic pathways involving this amino acid. nih.gov Similarly, the use of D-threonine aldolase to resolve DL-threo-MTPS highlights an enzymatic process that could be harnessed to study the biosynthesis of related compounds. nih.gov The synthesis of aromatic aminodiols, which can serve as standards for reactions catalyzed by enzymes like transketolase (TK), also demonstrates the utility of phenylserine derivatives in studying enzymatic transformations. ucl.ac.uk Synthetic approaches to these aminodiols are crucial for establishing the stereochemistry of products from chemoenzymatic syntheses. ucl.ac.uk

Advanced Analytical Characterization Techniques in Research Context

Chromatographic Methods for Purity and Isomeric Separation

Chromatography is a cornerstone for the separation and analysis of complex mixtures. In the case of Boc-D-threo-3-phenylserine, both high-performance liquid chromatography and gas chromatography are invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound, particularly its diastereomeric and enantiomeric excess. phenomenex.com The presence of two chiral centers in 3-phenylserine (B7821846) gives rise to four possible stereoisomers. nih.gov The Boc-protection adds another layer of complexity to the analysis.

To achieve separation of these stereoisomers, chiral stationary phases (CSPs) are employed. phenomenex.comportlab.ru These phases create a chiral environment that allows for differential interaction with the enantiomers and diastereomers, leading to their separation. Pirkle-type and ligand-exchange chromatography columns are commonly used for the resolution of amino acids and their derivatives. windows.netimages-monotaro.com For instance, a Chirex 3126 (D-penicillamine) column has been successfully used to separate L-threo-β-phenylserine. acs.org The mobile phase composition, typically a mixture of an aqueous buffer (like copper sulfate) and an organic modifier (such as methanol (B129727) or acetonitrile), is optimized to achieve the best resolution. portlab.ruacs.org Detection is often carried out using a UV detector, as the phenyl group in the molecule is chromophoric. acs.org

Table 1: Illustrative HPLC Conditions for Chiral Separation of Phenylserine (B13813050) Derivatives

| Parameter | Condition |

| Column | Chirex 3126 (D-penicillamine) |

| Mobile Phase | 70% 2 mM Copper Sulfate in water / 30% Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 50 °C |

| This table is based on conditions reported for the analysis of L-threo-β-phenylserine and serves as an example of a typical method. acs.org |

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is another powerful technique for the analysis of this compound. Due to the low volatility of amino acids and their derivatives, a derivatization step is typically required before GC analysis. sigmaaldrich.com This process replaces active hydrogens on the polar functional groups with less polar moieties, increasing the volatility of the analyte. sigmaaldrich.com

Once derivatized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, including the molecular weight and fragmentation pattern of the compound. rsc.org This information is crucial for confirming the identity of this compound and for identifying any impurities. mdpi.comrsc.org

Table 2: Typical GC-MS Parameters for Amino Acid Derivative Analysis

| Parameter | Condition |

| Column | HP-35MS capillary column |

| Carrier Gas | Helium |

| Injection Port Temp. | 250 °C |

| Oven Program | Initial 50°C, ramp to 280°C |

| Detector | Mass Spectrometer (Electron Impact Ionization) |

| These parameters are general and may be optimized for the specific analysis of this compound derivatives. mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Purity

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure of a compound. For this compound, NMR and IR spectroscopy are indispensable for confirming its structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule with the stereochemical complexity of this compound, a suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed. nih.govmdpi.com

¹H NMR provides information about the number and environment of protons in the molecule.

¹³C NMR reveals the number and types of carbon atoms. mdpi.com

Correlation Spectroscopy (COSY) establishes proton-proton coupling relationships, helping to identify adjacent protons within the molecular structure.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms.

Nuclear Overhauser Effect (nOe) spectroscopy is particularly crucial for determining the threo stereochemistry. This technique detects through-space interactions between protons that are close to each other, providing information about the relative orientation of substituents around the chiral centers.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. tandfonline.comtandfonline.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the Boc protecting group is confirmed by strong absorptions corresponding to the C=O stretch of the carbamate (B1207046) (around 1690-1700 cm⁻¹) and the C-O stretches associated with the tert-butyl group. rsc.orgresearchgate.net The carboxylic acid will show a broad O-H stretch and a C=O stretch. The N-H stretch of the amide within the Boc group will also be visible. researchgate.net The aromatic ring will have characteristic C-H and C=C stretching vibrations. By comparing the obtained spectrum with known data for similar compounds, the presence of these functional groups can be confirmed, providing further evidence for the correct structure of this compound. rsc.org

Table 3: Characteristic IR Absorption Frequencies for Boc-Protected Amino Acids

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3500 |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Carbamate) | 1680-1700 |

| C=O Stretch (Carboxylic Acid) | 1700-1725 |

| C-N Stretch | 1000-1350 |

| These are general ranges and the exact positions can vary based on the molecular environment. |

Q & A

Q. How can Boc-D-threo-3-phenylserine be synthesized with high enantiomeric purity?

Methodological Answer:

- Use Boc (tert-butyloxycarbonyl) as a protecting group for the amino functionality to prevent racemization during synthesis.

- Employ chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) to isolate the D-threo stereoisomer.

- Monitor reaction progress and enantiomeric excess (ee) using polarimetry or chiral HPLC with a validated chiral column (e.g., Chiralpak AD-H).

- Compare retention times with authentic standards and report ee values ≥98% for rigorous reproducibility .

Q. What analytical methods confirm the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy (1H, 13C, and DEPT-135) to confirm backbone structure and stereochemistry. Key signals: Boc group protons (δ 1.4 ppm, singlet), phenyl ring protons (δ 7.2–7.4 ppm), and α-proton (δ 4.1 ppm, doublet of doublets).

- High-resolution mass spectrometry (HRMS) for molecular ion validation (C14H19NO5, [M+H]+ expected m/z 282.1284).

- HPLC purity analysis using a C18 column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm. Report purity ≥95% .

Q. How can researchers optimize storage conditions to maintain this compound stability?

Methodological Answer:

- Conduct accelerated stability studies under varying conditions (pH 3–9, 4°C to 40°C, 60% relative humidity) for 1–3 months.

- Quantify degradation products via HPLC and calculate half-life using Arrhenius kinetics.

- Recommended storage: lyophilized powder at -20°C in amber vials with desiccant to prevent hydrolysis and photodegradation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer:

- Perform meta-analysis of existing studies to identify variables causing discrepancies (e.g., assay protocols, compound purity, solvent systems).

- Replicate key experiments under standardized conditions (e.g., fixed pH, temperature, and cell lines for in vitro studies).

- Use multivariate regression to isolate confounding factors (e.g., impurity profiles from synthesis byproducts).

- Publish raw datasets and analytical validation protocols to enhance reproducibility .

Q. How to design experiments investigating this compound’s role in enantioselective peptide synthesis?

Methodological Answer:

- Apply the PICO framework :

- Population : Peptide chains with sterically hindered residues.

- Intervention : Incorporation of Boc-D-threo-3-phenylserine via solid-phase peptide synthesis (SPPS).

- Comparison : L-erythro isomer or unprotected phenylserine.

- Outcome : Peptide yield, enantiomeric purity, and secondary structure stability (assessed via CD spectroscopy).

Q. What computational approaches predict this compound’s stereochemical interactions in enzyme binding?

Methodological Answer:

- Use molecular docking (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., serine hydrolases).

- Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) under physiological conditions (310 K, 0.15 M NaCl).

- Compare binding free energies (ΔG) of D-threo vs. L-erythro isomers using MM-PBSA/GBSA.

- Correlate computational predictions with in vitro inhibition assays (IC50 values) .

Methodological Guidance for Rigorous Research Design

Q. How to formulate hypotheses about this compound’s mechanism in non-ribosomal peptide synthetases (NRPS)?

Methodological Answer:

- Apply FINER criteria :

- Feasible : Access to NRPS expression systems (e.g., E. coli BL21 with pET vectors).

- Novel : Focus on understudied NRPS domains (e.g., epimerization modules).

- Ethical : Use in silico models before in vivo testing.

- Relevant : Link findings to antibiotic resistance or bioactive peptide engineering.

Q. How to address gaps in the compound’s metabolic stability data?

Methodological Answer:

- Design in vitro metabolic assays using liver microsomes (human/rat) and LC-MS/MS to quantify phase I/II metabolites.

- Compare metabolic half-life (t1/2) with structural analogs (e.g., Boc-L-threo-3-phenylserine).

- Use QSAR models to predict metabolic hotspots (e.g., ester hydrolysis susceptibility) .

Data Analysis and Reporting

Q. What statistical methods resolve variability in this compound’s enantiomeric excess (ee) across batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.